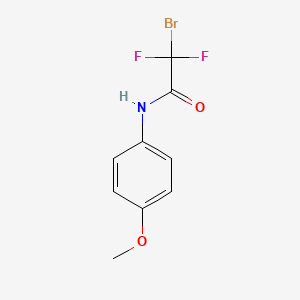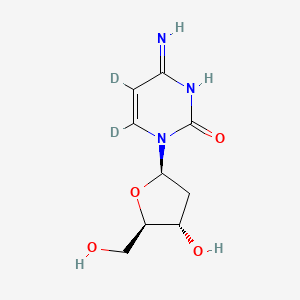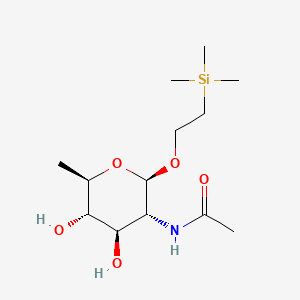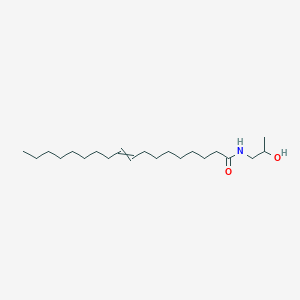![molecular formula C27H22O18 B13841131 [(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hippomanin A is a hydrolyzable tannin primarily found in the fruit of the Manchineel tree (Hippomane mancinella), which is known for its extreme toxicity . This compound is a significant contributor to the toxic properties of the tree, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hippomanin A involves the hydrolysis of ellagitannins. The process typically requires the use of acid hydrolysis, which breaks down the tannin into its constituent parts, including glucose, ellagic acid, and gallic acid . Specific reaction conditions, such as temperature and pH, are crucial to ensure the complete hydrolysis of the compound.
Industrial Production Methods
Industrial production of Hippomanin A is not widely documented due to its toxic nature. extraction from natural sources, such as the Manchineel tree, is the primary method. This involves harvesting the fruit, followed by solvent extraction and purification processes to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hippomanin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, which may have different biological activities.
Reduction: Although less common, reduction reactions can alter the structure of Hippomanin A, potentially reducing its toxicity.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of ellagic acid and gallic acid, which can have different biological activities and toxicities.
Aplicaciones Científicas De Investigación
Hippomanin A has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and reactions, which can provide insights into the behavior of hydrolyzable tannins.
Medicine: While its toxicity limits its direct use, understanding its mechanism of action can aid in the development of antidotes and treatments for poisoning.
Industry: Its role as a natural toxin makes it a subject of interest in pest control and other industrial applications.
Mecanismo De Acción
Hippomanin A exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit various metabolic pathways, leading to cellular damage and toxicity . The compound’s molecular targets include enzymes involved in detoxification processes, such as glutathione-S-transferases and cytochrome P450 oxidoreductase .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrolyzable tannins, such as:
Hippomanin B: Another ellagitannin found in the Manchineel tree.
Phenylpropanoids: Compounds like naringenin and kaempferol, which share some structural similarities.
Coumarins: Such as those found in various plants, which also exhibit toxic properties.
Uniqueness
Hippomanin A is unique due to its high toxicity and specific occurrence in the Manchineel tree. Its ability to undergo various chemical reactions and its significant impact on biological systems make it a compound of considerable interest in scientific research.
Propiedades
Fórmula molecular |
C27H22O18 |
|---|---|
Peso molecular |
634.5 g/mol |
Nombre IUPAC |
[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(38)45-23-21(37)22-13(43-27(23)41)5-42-25(39)7-3-11(30)17(33)19(35)14(7)15-8(26(40)44-22)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-37,41H,5H2/t13-,21+,22-,23-,27-/m1/s1 |
Clave InChI |
MXXKTYINRPDXEE-GUMINZNYSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

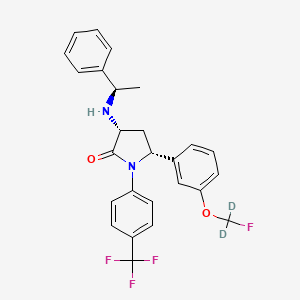
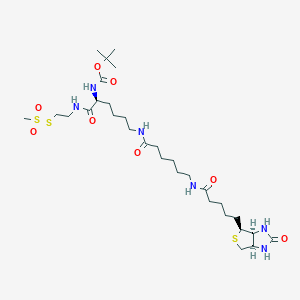
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
